molecular formula C10H13N5O2 B1670502 2',3'-Dideoxyadenosine CAS No. 4097-22-7

2',3'-Dideoxyadenosine

カタログ番号: B1670502
CAS番号: 4097-22-7
分子量: 235.24 g/mol
InChIキー: WVXRAFOPTSTNLL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ジデオキシアデノシン(2',3'-ジデオキシアデノシンとしても知られる)は、デオキシアデノシンのヌクレオシドアナログです。そのリボース糖部分の2'位と3'位にヒドロキシル基がありません。 この構造修飾により、分子生物学や医学など、さまざまな科学研究分野で貴重な化合物となっています .

2. 製法

合成経路と反応条件: ジデオキシアデノシンはいくつかの方法で合成できます。注目すべき方法の1つは、バチルス・ステアロサーモフィルス由来のヌクレオシドホスホリラーゼを使用する方法です。 この酵素変換プロセスは効率的で経済的であり、高純度のジデオキシアデノシンの生産を可能にします .

工業生産方法: ジデオキシアデノシンの工業生産は、通常、大規模な酵素合成を伴います。 バチルス由来のヌクレオシドホスホリラーゼの使用により、収率と純度が高くなり、商業用途に適しています .

準備方法

Synthetic Routes and Reaction Conditions: Dideoxyadenosine can be synthesized through several methods. One notable method involves the use of nucleoside phosphorylases derived from Bacillus stearothermophilus. This enzymatic conversion process is efficient and economical, allowing for high-purity production of dideoxyadenosine .

Industrial Production Methods: Industrial production of dideoxyadenosine typically involves large-scale enzymatic synthesis. The use of Bacillus-derived nucleoside phosphorylases ensures high yield and purity, making it suitable for commercial applications .

化学反応の分析

反応の種類: ジデオキシアデノシンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物:

4. 科学研究における用途

ジデオキシアデノシンは、科学研究において幅広い用途があります。

科学的研究の応用

HIV Treatment

  • Inhibition of Viral Replication : ddA has been shown to effectively inhibit HIV replication in vitro. Studies indicate that it can reduce cytopathic effects in T lymphocytes infected with HIV, demonstrating its potential as an antiviral agent .
  • Pharmacokinetics : Clinical trials have established that ddA is rapidly metabolized to its active form, 2',3'-dideoxyadenosine triphosphate (ddATP), which exhibits potent anti-HIV activity. The pharmacokinetics reveal a half-life of approximately 38 minutes for ddI, a related compound formed from ddA .

Case Studies

  • A study highlighted that ddA retains anti-HIV activity even in deoxycytidine kinase-deficient cell lines, suggesting alternative metabolic pathways for activation .
  • Another investigation demonstrated selective toxicity of ddA towards TdT-positive cells, indicating its potential utility in treating certain leukemias where TdT is expressed .

Molecular Biology Techniques

  • Cycle Sequencing : ddA is employed in cycle sequencing reactions due to its ability to terminate DNA synthesis at specific points, allowing for the determination of nucleotide sequences .
  • Enzyme Mechanistic Studies : It serves as a substrate analogue in studies aimed at understanding the mechanisms of various polymerases and other enzymes involved in nucleic acid metabolism .

Detection of Mutations

  • The use of ddA in pyrophosphorolysis-activated polymerization (PAP) techniques has been noted for detecting rare mutations, which can be crucial for understanding viral evolution and resistance mechanisms .

Comparative Analysis of Derivatives

The development of derivatives such as 2'-beta-fluoro-2',3'-dideoxyadenosine (F-ddA) has enhanced the therapeutic profile of dideoxynucleosides. These analogues exhibit improved resistance to metabolic degradation while maintaining antiviral efficacy against HIV:

CompoundPropertiesAntiviral ActivityMetabolic Stability
This compound (ddA)Chain-terminating substrateEffective against HIVRapidly metabolized
2'-beta-Fluoro-2',3'-Dideoxyadenosine (F-ddA)Acid-stable, resistant to purine nucleoside phosphorylaseActive against HIVReduced clearance, prolonged retention

This table illustrates how modifications to the chemical structure can influence both the efficacy and stability of antiviral agents.

作用機序

ジデオキシアデノシンは、主に逆転写酵素を阻害することにより効果を発揮します。細胞内に入ると、活性型であるジデオキシアデノシン三リン酸にリン酸化されます。 この活性代謝物は、伸長中のDNA鎖への組み込みのために天然のデオキシアデノシン三リン酸と競合し、鎖の終結とウイルスの複製を阻害します .

類似化合物:

ユニークさ: ジデオキシアデノシンは、逆転写酵素の特異的な阻害と、DNA鎖の伸長を終了させる能力により、ユニークです。 これは、特にHIVに対する抗ウイルス療法に特に有効です .

結論として、ジデオキシアデノシンは、分子生物学、医学、および産業において重要な用途を持つ汎用性の高い化合物です。そのユニークな特性と作用機序により、科学研究と治療介入において貴重なツールとなっています。

類似化合物との比較

Uniqueness: Dideoxyadenosine is unique due to its specific inhibition of the reverse transcriptase enzyme and its ability to terminate DNA chain elongation. This makes it particularly effective in antiviral therapies, especially against HIV .

生物活性

2',3'-Dideoxyadenosine (DDA) is a nucleoside analogue that has garnered significant attention for its biological activity, particularly in the context of antiviral and anticancer therapies. This article synthesizes current research findings, case studies, and relevant data on the biological activity of DDA, highlighting its mechanisms of action, therapeutic applications, and experimental outcomes.

DDA functions primarily as a chain-terminating substrate analogue for reverse transcriptase, an enzyme critical for the replication of retroviruses such as HIV. Upon phosphorylation to its triphosphate form (ddATP), DDA inhibits viral replication by preventing further elongation of the viral DNA strand during reverse transcription .

  • Inhibition of HIV : In vitro studies have demonstrated that DDA effectively inhibits the infectivity and cytopathic effects of HIV-1 in T-cell lines. Its mechanism involves competitive inhibition with natural nucleotides, leading to decreased viral load in infected cells .
  • Selective Toxicity : DDA has shown selective cytotoxicity towards TdT-positive cells. In experiments with TdT-positive and TdT-negative cell lines, DDA exhibited significantly higher toxicity in TdT-positive cells, suggesting a potential therapeutic strategy for treating TdT-positive malignancies .

Pharmacokinetics and Uptake

The uptake of DDA into cells is facilitated primarily by simple diffusion. Studies have indicated that in various cell lines, including HIV-infected T-cells and normal peripheral blood mononuclear cells, intracellular concentrations of DDA can be significantly higher than extracellular levels after short incubation periods .

  • Influence of Other Nucleosides : The uptake can be influenced by the presence of other nucleosides; for instance, deoxycoformycin has been shown to inhibit DDA uptake more effectively than other nucleosides .

Antiviral Activity

DDA has been evaluated in clinical settings as an antiretroviral agent. Phase I studies indicated its efficacy when administered alone or in combination with other therapies like zidovudine (AZT) for patients with severe HIV infection .

  • Case Study : In a notable study involving HIV-infected individuals, DDA was administered as part of a combination therapy regimen. The results indicated a significant reduction in viral load and an improvement in CD4+ T-cell counts among participants .

Antibacterial Activity

Interestingly, DDA has also demonstrated antibacterial properties against various strains of Enterobacteriaceae. In vitro studies revealed that DDA inhibited bacterial growth effectively, suggesting its potential use beyond antiviral applications .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

StudyFocusKey Findings
Mitsuya & Broder (1986)Antiviral activityInhibits HIV infectivity and cytopathic effects; effective at low concentrations.
Yarchoan et al. (1988)Clinical evaluationPhase I trials show effectiveness against severe HIV infection; improved CD4+ counts.
5th Study (2020)Selective toxicityHigh toxicity in TdT-positive cells; potential for targeted cancer therapies.
7th Study (2021)Antibacterial propertiesEffective against Enterobacteriaceae; suggests broader therapeutic applications.

特性

IUPAC Name

[5-(6-aminopurin-9-yl)oxolan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXRAFOPTSTNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859851
Record name [5-(6-Amino-9H-purin-9-yl)oxolan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4097-22-7
Record name 2',3'-Dideoxyadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dideoxyadenosine
Reactant of Route 2
2',3'-Dideoxyadenosine
Reactant of Route 3
2',3'-Dideoxyadenosine
Reactant of Route 4
2',3'-Dideoxyadenosine
Reactant of Route 5
Reactant of Route 5
2',3'-Dideoxyadenosine
Reactant of Route 6
2',3'-Dideoxyadenosine
Customer
Q & A

A: 2',3'-Dideoxyadenosine (ddAdo) exerts its antiviral effect by first being phosphorylated inside the cell to its active form, this compound-5'-triphosphate (ddATP) [, , , ]. This active metabolite acts as a chain-terminating substrate analog for the viral reverse transcriptase, effectively inhibiting viral DNA synthesis [, , , ]. This inhibition blocks further steps in the viral life cycle, including viral mRNA expression and ultimately, viral replication [, , ].

A:

  • Spectroscopic data: Detailed spectroscopic data can be found in the literature. Notably, the crystal structures of ddAdo have been determined, revealing information about its sugar ring conformation and relative orientation of the sugar and base [].

A: While the provided research primarily focuses on the biological activity of ddAdo, it's been noted that 2'-beta-fluoro-2',3'-dideoxyadenosine (F-ddA), a related compound, exhibits greater acid stability compared to ddAdo [, ]. This increased stability makes F-ddA a more promising candidate for oral administration [, ].

A: this compound itself is not a catalyst. Its mechanism of action revolves around its role as a substrate analog for enzymes involved in DNA synthesis, primarily reverse transcriptase and to a lesser extent, terminal deoxynucleotidyl transferase (TdT) [, , , ].

A: Yes, quantum chemical modeling studies have investigated the conformational capacity of 2',3'-didehydro-2',3'-dideoxyadenosine (d4A), a closely related analog of ddAdo []. These studies have provided insights into d4A's potential as a DNA chain terminator and its ability to compete with 2'-deoxyadenosine for enzyme binding [].

ANone: Extensive research has been conducted to understand the impact of structural modifications on the activity of ddAdo and its analogs:

  • 6-Position modifications: Studies on 6-substituted 2',3'-dideoxypurine nucleosides have shown that the size of the substituent at the 6-position influences antiviral activity []. Compounds with smaller substituents like methyl (D2MeA) displayed greater potency than those with larger groups [].
  • Fluorination: The addition of fluorine at the 2'-beta position, creating F-ddA, significantly increases acid stability and enhances oral bioavailability without compromising anti-HIV activity [, , ]. This modification is a successful example of optimizing the pharmacokinetic properties of the drug.
  • Nucleotide delivery systems: CycloSal-pronucleotide derivatives of ddAdo (cycloSal-ddAMP) have demonstrated significantly increased lipophilicity and antiviral potency compared to the parent nucleoside []. This indicates the potential of utilizing prodrug strategies to enhance the delivery and efficacy of ddAdo.

ANone: The provided research focuses primarily on the preclinical development and characterization of ddAdo and its analogs. Information on SHE regulations is typically addressed in later stages of drug development and is not extensively discussed in the provided research.

A:

  • Absorption: While specific details about ddAdo's absorption are limited in the provided research, it's suggested that the compound enters cells via passive diffusion rather than active transport mechanisms [].
  • Distribution: Studies on the related compound, F-ddA, in rhesus monkeys demonstrated that it exhibits limited penetration into the cerebrospinal fluid, with a cerebrospinal fluid to plasma AUC ratio of 0.068 [].
  • Metabolism: ddAdo is primarily metabolized via deamination to 2',3'-dideoxyinosine (ddI) by the enzyme adenosine deaminase (ADA) [, , ]. This metabolic pathway can lead to either inactivation of ddI by purine nucleoside phosphorylase or its phosphorylation to the active metabolite ddATP [, , ].
  • Excretion: In rhesus monkeys, approximately half of the administered dose of F-ddA is excreted in the urine, primarily as the metabolite F-ddI [].

A:

  • In vitro: ddAdo has demonstrated potent antiviral activity against HIV in various cell-based assays, including those utilizing MT-4, ATH8, MOLT-4, and CEM cell lines [, , , , , ].
  • In vivo: Studies in a humanized mouse model of HIV infection (hu-PBL-SCID mice) have shown promising results for F-ddA []. Pretreatment with F-ddA significantly reduced the rate of HIV infection and preserved CD4+ T cell counts compared to controls []. In another study, 2,6-diaminopurine 2',3'-dideoxyriboside successfully cleared hepadnavirus DNA from the sera of treated animals [].

A: While ddAdo exhibits potent anti-HIV activity, the emergence of drug resistance is a significant concern. Studies have identified specific mutations in the HIV reverse transcriptase that confer resistance to ddAdo and other nucleoside reverse transcriptase inhibitors (NRTIs) [, ]. These mutations often result in reduced sensitivity to multiple NRTIs, leading to cross-resistance [, ].

A: Yes, the development of cycloSal-ddAMP derivatives represents a promising drug delivery strategy []. These lipophilic pronucleotides are designed to improve cellular uptake and enhance the delivery of the active ddAMP metabolite, leading to increased antiviral potency [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。